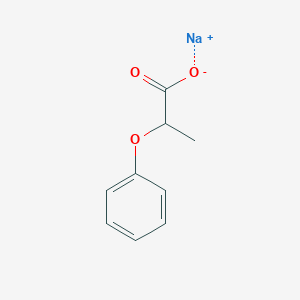

Sodium 2-phenoxypropionate

Description

Properties

CAS No. |

17274-05-4 |

|---|---|

Molecular Formula |

C9H9NaO3 |

Molecular Weight |

188.16 g/mol |

IUPAC Name |

sodium;2-phenoxypropanoate |

InChI |

InChI=1S/C9H10O3.Na/c1-7(9(10)11)12-8-5-3-2-4-6-8;/h2-7H,1H3,(H,10,11);/q;+1/p-1 |

InChI Key |

VMTCWGOAMQWYRM-UHFFFAOYSA-M |

SMILES |

CC(C(=O)[O-])OC1=CC=CC=C1.[Na+] |

Isomeric SMILES |

CC(C(=O)[O-])OC1=CC=CC=C1.[Na+] |

Canonical SMILES |

CC(C(=O)[O-])OC1=CC=CC=C1.[Na+] |

Other CAS No. |

17274-05-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Sodium 2,2-Dichloropropionate

- Structure : Cl₂-substituted propionate (C₃H₃Cl₂NaO₂).

- Key Differences: The absence of a phenoxy group reduces aromatic interactions, altering solubility and reactivity. Chlorine atoms increase electrophilicity, enhancing herbicidal activity compared to Sodium 2-phenoxypropionate.

- Applications: Primarily used as a herbicide, contrasting with this compound’s dual role in agrochemicals and coordination chemistry.

Sodium 2-(2,4-Dichlorophenoxy)propionate

- Structure: Dichlorophenoxy-substituted propionate (C₉H₇Cl₂NaO₃).

- Key Differences: The 2,4-dichlorophenoxy group enhances lipophilicity and bioactivity, making it more effective as a systemic herbicide. Higher environmental persistence compared to this compound due to chlorine substituents.

- Applications: Widely used in weed control, whereas this compound is leveraged for chiral synthesis in pharmaceuticals.

Methyl (R)-2-Phenoxypropionate

4-Hydroxyphenylpropionic Acid

- Structure: Phenolic propionate (C₉H₁₀O₃).

- Key Differences: A hydroxyl group instead of a phenoxy moiety increases hydrogen-bonding capacity, influencing solubility and metabolic pathways (e.g., gut microbiota interactions). Lower coordination chemistry utility compared to this compound.

- Applications : Biomarker in metabolic studies and precursor in polymer synthesis.

Sodium (S)-2-Hydroxypropanoate

- Structure : Sodium salt of lactic acid (C₃H₅NaO₃).

- Key Differences: Shorter carbon chain and hydroxyl group limit aromatic interactions, reducing ligand versatility in metal complexes. Biodegradability and low toxicity make it suitable for food and pharmaceutical industries, unlike this compound’s niche agrochemical uses.

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Sodium 2-phenoxypropionate, and how can purity be validated?

- Methodological Answer : this compound is typically synthesized via esterification of 2-phenoxypropionic acid followed by neutralization with sodium hydroxide. Key validation steps include:

- Chromatographic Analysis : Use HPLC with UV detection (λ = 254 nm) to confirm purity (>98%) and absence of residual reactants .

- Spectroscopic Characterization : FT-IR (carboxylate stretch at ~1580 cm⁻¹) and ¹H NMR (phenoxy proton signals at δ 6.8–7.4 ppm) to confirm structural integrity .

- Elemental Analysis : Match calculated and observed C, H, and Na percentages (e.g., C₉H₉NaO₃: C 54.55%, H 4.58%, Na 11.60%) .

Q. Which crystallographic techniques are suitable for determining the structure of this compound complexes?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .

- Refinement : Employ SHELXL for structure solution, focusing on resolving disorder in the phenoxy moiety (R-factor < 0.05 for high reliability) .

- Validation : Check for consistency with isotypic structures (e.g., Tb and Dy analogs) using CCDC deposition codes .

Advanced Research Questions

Q. How can contradictions in reported coordination modes of this compound with lanthanides be resolved?

- Methodological Answer : Discrepancies arise from varying solvent systems (e.g., H₂O vs. DMF) and pH conditions. To address this:

- Systematic Solvent Screening : Compare coordination geometries (e.g., PrIII complexes in aqueous vs. non-aqueous media) using SC-XRD and DFT calculations .

- pH-Dependent Studies : Monitor ligand binding via potentiometric titration (e.g., logβ values for Pr³⁺-ligand stability constants) .

- Cross-Validation : Replicate prior experiments (e.g., Li et al., 2008) under identical conditions to isolate variables .

Q. What computational approaches predict the thermodynamic stability of this compound in environmental matrices?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation free energy (ΔG_solv) in water using AMBER or GROMACS, incorporating Na⁺ counterion interactions .

- QSPR Models : Correlate logP (octanol-water partition coefficient) with biodegradation half-life (t₁/₂) using descriptors like polar surface area and H-bond acceptor count .

- Experimental Cross-Check : Validate predictions via LC-MS/MS monitoring of degradation products in simulated soil systems .

Q. How can spectroscopic data inconsistencies in this compound’s excited-state behavior be addressed?

- Methodological Answer : Contradictions often stem from sample preparation (e.g., concentration, solvent polarity). Mitigation strategies include:

- Standardized Protocols : Use degassed acetonitrile for fluorescence studies to minimize quenching .

- Time-Resolved Spectroscopy : Resolve overlapping emission bands (e.g., 300–400 nm) using a femtosecond laser system with <1 ps resolution .

- Collaborative Reproducibility : Share raw data (e.g., via Zenodo) for independent validation of peak assignments .

Methodological Design & Data Interpretation

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit EC₅₀ values using a four-parameter logistic model (e.g., GraphPad Prism) .

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., zebrafish embryos exposed to 0–100 µM) with Tukey’s HSD for multiple comparisons .

- Sensitivity Analysis : Quantify uncertainty in LC₅₀ estimates via Monte Carlo simulations (10,000 iterations) .

Q. How should researchers design experiments to investigate this compound’s role in catalytic systems?

- Methodological Answer :

- Catalytic Cycle Mapping : Use in situ IR spectroscopy to track intermediates during ester hydrolysis .

- Kinetic Isotope Effects (KIE) : Compare k_H/k_D for C-O bond cleavage to infer rate-limiting steps .

- Surface Characterization : Apply XPS to analyze Na⁺ coordination on catalyst surfaces (e.g., TiO₂-supported systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.